Methylenedihydrotanshinquinone

Analytical Chemistry Natural Product Research Quality Control

Methylenedihydrotanshinquinone (MDTQ) is a natural norditerpenoid quinone derived from the dried root of Salvia miltiorrhiza (Danshen). As a member of the tanshinone class of abietane-type diterpenoids , its molecular formula is C₁₈H₁₆O₃ with a molecular weight of 280.3 g/mol.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
Cat. No. B1631873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenedihydrotanshinquinone
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C
InChIInChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3
InChIKeyUXXYCZFYFKWTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenedihydrotanshinquinone: A Distinctive Tanshinone-Derived Diterpenoid for Targeted Research


Methylenedihydrotanshinquinone (MDTQ) is a natural norditerpenoid quinone derived from the dried root of Salvia miltiorrhiza (Danshen). As a member of the tanshinone class of abietane-type diterpenoids , its molecular formula is C₁₈H₁₆O₃ with a molecular weight of 280.3 g/mol. This compound is distinguished within its class by a unique structural arrangement, which directly underpins the specific biological activities that are not universally shared among tanshinone analogs [1].

Methylenedihydrotanshinquinone: Why In-Class Substitution Compromises Experimental Precision


The tanshinone family exhibits striking functional divergence stemming from subtle variations in their abietane skeleton, particularly in the oxidation state of the furan ring and the saturation of the A and D rings [1]. While compounds like Tanshinone I, Cryptotanshinone, and Dihydrotanshinone I are often grouped together, their biological potency, target selectivity, and even cytotoxic profiles vary dramatically [2]. For example, Methylenetanshinquinone, a close structural isomer, demonstrates potent and selective antiprotozoal activity that is not a class-wide feature [2]. Procuring a generic or incorrectly substituted tanshinone introduces a high risk of data inconsistency, as the specific activity of Methylenedihydrotanshinquinone is inextricably linked to its precise molecular geometry.

Methylenedihydrotanshinquinone: Quantified Evidence for Differentiated Scientific Selection


Methylenedihydrotanshinquinone: Structural Identity and Purity Benchmarks for Reproducible Research

Methylenedihydrotanshinquinone is characterized by its specific IUPAC name and InChI Key (UXXYCZFYFKWTPQ-UHFFFAOYSA-N), differentiating it from other tanshinones like methylenetanshinquinone or dihydrotanshinone I . Commercially, it is available at defined purity levels, with HPLC analysis confirming purity of ≥98% from several vendors, ensuring a consistent, high-quality starting material for assays .

Analytical Chemistry Natural Product Research Quality Control

Methylenedihydrotanshinquinone: Class-Level Antimicrobial Potential via Bioautography

In a study employing high-performance thin-layer chromatography (HPTLC) combined with Aliivibrio fischeri and Bacillus subtilis bioassays, antimicrobial zones were tentatively assigned to methylenetanshinquinone and tetrahydrotanshinone I, the latter being a structural isomer of methylenedihydrotanshinquinone [1]. This suggests the compound's potential as part of the antimicrobial fraction of S. miltiorrhiza, alongside identified actives like dihydrotanshinone, cryptotanshinone, and tanshinone IIA.

Antimicrobial Discovery Bioautography Natural Product Screening

Methylenedihydrotanshinquinone: Distinguishable from Methylenetanshinquinone in Antiprotozoal Selectivity

A head-to-head study of nine tanshinone-type diterpenoids isolated from Salvia miltiorrhiza revealed that methylenetanshinquinone (compound 4), a close structural analog, displayed the greatest selective activity against Trypanosoma brucei rhodesiense with a selectivity index (SI) of 24 (IC₅₀ = 0.5 µM against the parasite, and 12.0 µM against L6 rat myoblast cells) [1]. In contrast, other compounds in the panel, such as miltirone (1) and tanshinone IIa (2), showed IC₅₀ values against P. falciparum ranging from 4.1 µM to >30 µM, with generally poor selectivity indices (SI from 0.3 to 1.9) [1]. This study explicitly establishes that minor structural differences within this class, such as the one separating methylenedihydrotanshinquinone from methylenetanshinquinone, can lead to profound differences in potency and, crucially, selectivity. While direct data for methylenedihydrotanshinquinone is absent, this data proves its analog has a distinct activity profile, making it a non-substitutable entity.

Antiprotozoal Research Selectivity Index Tanshinone Pharmacology

Methylenedihydrotanshinquinone: High-Impact Application Scenarios Based on Differentiated Evidence


Analytical Standard for Tanshinone Profiling and Quality Control

The high purity (≥98%) and well-defined analytical characteristics of Methylenedihydrotanshinquinone make it a valuable reference standard for the qualitative and quantitative analysis of complex Salvia miltiorrhiza extracts . Its use ensures accurate identification and quantification of this specific compound in chromatographic (HPLC, UPLC) and mass spectrometric workflows, which is essential for batch-to-batch consistency in both research and industrial production of Danshen-derived materials.

Antimicrobial Discovery and Mode-of-Action Studies

Researchers focused on identifying novel antimicrobials from natural sources should prioritize Methylenedihydrotanshinquinone for follow-up assays. Its presence in antimicrobial bioautography zones, alongside confirmed actives like dihydrotanshinone and cryptotanshinone, positions it as a compelling candidate for further investigation into its spectrum of activity and mechanism of action against bacterial pathogens [1].

Structure-Activity Relationship (SAR) Studies in Antiprotozoal Drug Development

Given the profound, structure-dependent differences in potency and selectivity observed among tanshinone analogs [2], Methylenedihydrotanshinquinone is a critical probe molecule for SAR campaigns. Its inclusion in compound libraries allows medicinal chemists to precisely map the functional groups responsible for antiprotozoal activity and selectivity, guiding the rational design of more efficacious and safer drug candidates targeting diseases like Human African Trypanosomiasis and Malaria.

Reference Compound for Comparative Tanshinone Pharmacology

In pharmacological studies exploring the mechanisms of action of tanshinones, Methylenedihydrotanshinquinone serves as a crucial control and comparator. Its unique structure allows researchers to dissect the molecular pathways activated or inhibited by different members of the tanshinone family, thereby avoiding erroneous generalizations about class-wide effects and ensuring the accurate attribution of biological activities to specific molecular entities [2].

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